3-Methoxy-2-(prop-2-en-1-yl)aniline
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Overview
Description
3-Methoxy-2-(prop-2-en-1-yl)aniline is an organic compound belonging to the class of aniline derivatives It is characterized by the presence of a methoxy group (-OCH3) and a prop-2-en-1-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(prop-2-en-1-yl)aniline can be achieved through several methods. One common approach involves the alkylation of 3-methoxyaniline with an appropriate allyl halide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-methoxyaniline in a suitable solvent such as ethanol.
- Add a base, such as potassium carbonate, to the solution.
- Introduce the allyl halide (e.g., allyl bromide) to the reaction mixture.
- Heat the mixture under reflux conditions for several hours.
- After completion, the product is isolated through standard workup procedures, including extraction and purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(prop-2-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Methoxy-2-(prop-2-en-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(prop-2-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Isopropenylaniline: Similar structure with an isopropenyl group instead of a prop-2-en-1-yl group.
3-Methoxyaniline: Lacks the prop-2-en-1-yl group but has the methoxy group.
2-Methoxyaniline: Methoxy group positioned differently on the benzene ring.
Uniqueness
Its combination of methoxy and prop-2-en-1-yl groups makes it a valuable intermediate in organic synthesis and research .
Properties
CAS No. |
340774-75-6 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-methoxy-2-prop-2-enylaniline |
InChI |
InChI=1S/C10H13NO/c1-3-5-8-9(11)6-4-7-10(8)12-2/h3-4,6-7H,1,5,11H2,2H3 |
InChI Key |
UQKYZJRHFVXHJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1CC=C)N |
Origin of Product |
United States |
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